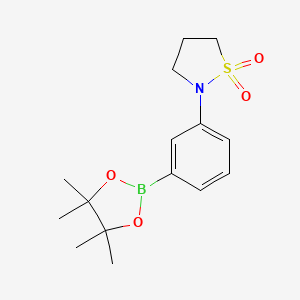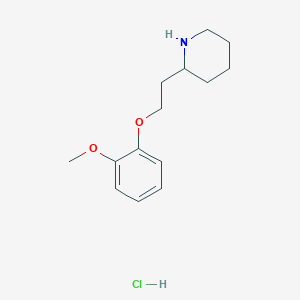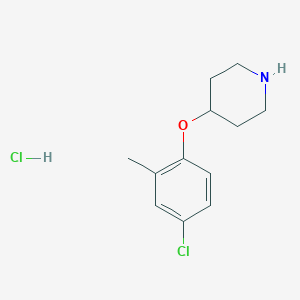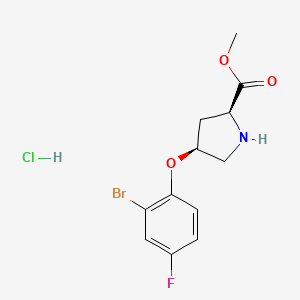
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester
Overview
Description
“3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester” is a type of boronate ester . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of this compound is likely to involve the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The linear formula of this compound is C15H22BNO4S . More detailed structural information may be available in specific technical documents or peer-reviewed papers .Chemical Reactions Analysis
As a boronate ester, this compound is likely to be involved in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are catalyzed by transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be similar to those of other boronate esters . More specific information may be available in technical documents or peer-reviewed papers .Scientific Research Applications
Susceptibility to Hydrolysis at Physiological pH
- Application: Boronic acids and their esters, including phenylboronic pinacol esters, are considered for new drug designs and drug delivery devices, especially as boron-carriers in neutron capture therapy. However, their stability in water is a concern, particularly at physiological pH (Achilli et al., 2013).
Phosphorescence Properties
- Application: Arylboronic esters exhibit room-temperature phosphorescence in the solid state. This discovery challenges the notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation (Shoji et al., 2017).
Synthesis Applications
- Application: Phenylboronic acids and their esters, including 3-pyridylboronic acid pinacol ester, are utilized in Suzuki coupling reactions for synthesizing various compounds, demonstrating their versatility in organic synthesis (Li et al., 2005).
Solubility in Organic Solvents
- Application: Understanding the solubility of phenylboronic acid and its esters, including pinacol ester, in organic solvents is crucial for their application in different chemical processes (Leszczyński et al., 2020).
Polymer Synthesis
- Application: Phenylboronic acid pinacol ester has been used in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating its potential in creating responsive delivery vehicles (Cui et al., 2017).
Protective Chemistry
- Application: Phenylboronic acid reacts with various compounds like diamines and diols, including pinacol, to form cyclic esters, showing its potential in protective syntheses (Kaupp et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, boronic acids/esters react with organic halides or triflates in the presence of a palladium catalyst and a base to form carbon-carbon bonds .
Result of Action
The primary result of the action of boronic acids and their esters is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of boronic acids and their esters can be influenced by various factors, including temperature, pH, and the presence of other chemicals. For example, they are typically stored in a cool, dry place to maintain stability .
properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-7-5-8-13(11-12)17-9-6-10-22(17,18)19/h5,7-8,11H,6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCJAHUPVJCLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124484 | |
| Record name | Isothiazolidine, 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416367-18-4 | |
| Record name | Isothiazolidine, 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416367-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazolidine, 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1487981.png)


![3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1487986.png)
![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487987.png)

![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)


![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)



